molecular formula C12H10N2OS2 B8357484 5-Amino-6-(2-thiazolylthio)-1-indanone

5-Amino-6-(2-thiazolylthio)-1-indanone

Cat. No.: B8357484
M. Wt: 262.4 g/mol
InChI Key: UPVRCSGNNCCKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-(2-thiazolylthio)-1-indanone is a substituted indanone derivative characterized by a thiazole ring and an amino group at positions 6 and 5, respectively. The thiazole moiety, a heterocyclic ring containing sulfur and nitrogen, may confer unique electronic and steric properties compared to simpler alkyl- or oxadiazoline-substituted indanones discussed in the literature .

Properties

Molecular Formula

C12H10N2OS2

Molecular Weight

262.4 g/mol

IUPAC Name

5-amino-6-(1,3-thiazol-2-ylsulfanyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H10N2OS2/c13-9-5-7-1-2-10(15)8(7)6-11(9)17-12-14-3-4-16-12/h3-6H,1-2,13H2

InChI Key

UPVRCSGNNCCKNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)N)SC3=NC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Indanone Derivatives

Structural and Functional Group Analysis

Key analogs of 1-indanone derivatives include:

  • 2-Methyl-1-indanone and 2-ethyl-1-indanone: Alkyl-substituted derivatives with enhanced receptor binding affinity in insect odorant receptors (CpomOR19 and SlitOR19) .
  • 3-Methyl-1-indanone: Exhibits weaker receptor activation compared to 2-substituted analogs, highlighting positional sensitivity .
  • 5-(2-Thienyl)-1,3,4-oxadiazoline-2-thione : A sulfur-containing heterocyclic derivative synthesized via hydrazide reactions, emphasizing synthetic versatility .

Key distinctions of 5-Amino-6-(2-thiazolylthio)-1-indanone:

  • Positional effects: The amino group at position 5 and thiazolylthio at position 6 create a steric and electronic profile distinct from 2- or 3-substituted analogs.

Relevant findings from insect odorant receptor studies :

Compound Receptor Response (CpomOR19/SlitOR19) Threshold (µg) Key Structural Feature
1-Indanone Moderate 10 Unsubstituted
2-Methyl-1-indanone Strongest 1 2-methyl group
2-Ethyl-1-indanone Strong <1 2-ethyl group
3-Methyl-1-indanone Weak (CpomOR19 > SlitOR19) 10 3-methyl group
This compound Not tested N/A 5-amino, 6-thiazolylthio

Inferences :

  • The amino group at position 5 could introduce hydrogen-bonding interactions absent in other analogs, possibly enabling novel binding modes .
Functional Implications of Substituent Diversity
  • Alkyl groups (2-methyl, 2-ethyl): Enhance hydrophobicity and receptor binding via van der Waals interactions, as seen in CpomOR19’s preference for 2-substituted indanones .
  • Thiazolylthio group : May increase metabolic stability or alter pharmacokinetics due to sulfur’s resistance to oxidative degradation .
  • Amino group: Could improve water solubility or serve as a site for further functionalization (e.g., acetylation, Schiff base formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.